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molecular formula C12H25NO2 B8636570 3-(1-Propyl-butylamino)-propionic acid ethyl ester

3-(1-Propyl-butylamino)-propionic acid ethyl ester

Cat. No. B8636570
M. Wt: 215.33 g/mol
InChI Key: RSLJGEFNXXSVTM-UHFFFAOYSA-N
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Patent
US07273871B2

Procedure details

To a 12 L 3-neck flask equipped with a mechanical stirrer and nitrogen inlet was charged 400 g (2.6 mol) of β-alanine, 2250 L of dichloromethane and 2.3 L of ethanol. Agitation was begun and 1.09 L (7.8 mol, 3 eq) of triethyl amine and 364 mL (2.6 mol, 1 eq) of 4-heptanone were added. The mixture was cooled to <10° C. and 1.65 Kg (7.8 mol, 3 eq) of sodium triacetoxy borohydride. Mixture kept <15° C. and stirred for 24 hrs.
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
2.3 L
Type
solvent
Reaction Step One
Quantity
2250 L
Type
solvent
Reaction Step One
Quantity
1.09 L
Type
reactant
Reaction Step Two
Quantity
364 mL
Type
reactant
Reaction Step Two
Quantity
1.65 kg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][C:4]([OH:6])=[O:5].[CH2:7](N(CC)CC)[CH3:8].[CH3:14][CH2:15][CH2:16][C:17](=O)[CH2:18][CH2:19][CH3:20].C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>C(O)C.ClCCl>[CH2:7]([O:5][C:4](=[O:6])[CH2:3][CH2:2][NH:1][CH:17]([CH2:18][CH2:19][CH3:20])[CH2:16][CH2:15][CH3:14])[CH3:8] |f:3.4|

Inputs

Step One
Name
Quantity
400 g
Type
reactant
Smiles
NCCC(=O)O
Name
Quantity
2.3 L
Type
solvent
Smiles
C(C)O
Name
Quantity
2250 L
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1.09 L
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
364 mL
Type
reactant
Smiles
CCCC(CCC)=O
Step Three
Name
Quantity
1.65 kg
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
stirred for 24 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 12 L 3-neck flask equipped with a mechanical stirrer and nitrogen inlet
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to <10° C.
CUSTOM
Type
CUSTOM
Details
kept <15° C.

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
C(C)OC(CCNC(CCC)CCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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